2H-1-Benzopyran-2-one, 5-hydroxy-3,4,7-trimethoxy-6-(2-propenyl)-
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Overview
Description
2H-1-Benzopyran-2-one, 5-hydroxy-3,4,7-trimethoxy-6-(2-propenyl)- is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran core with multiple methoxy and hydroxy groups, as well as a propenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 5-hydroxy-3,4,7-trimethoxy-6-(2-propenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic precursors with propenyl derivatives under controlled conditions. The reaction often requires the use of catalysts such as acids or bases to facilitate the formation of the benzopyran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification processes such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 5-hydroxy-3,4,7-trimethoxy-6-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzopyran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
2H-1-Benzopyran-2-one, 5-hydroxy-3,4,7-trimethoxy-6-(2-propenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and microbial infections.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2H-1-Benzopyran-2-one, 5-hydroxy-3,4,7-trimethoxy-6-(2-propenyl)- exerts its effects involves interactions with various molecular targets and pathways. The compound’s hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the propenyl side chain may play a role in modulating the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler benzopyran derivative known for its fragrant properties and use in perfumes and flavorings.
Umbelliferone: A hydroxycoumarin with known antioxidant properties.
Herniarin: A methoxycoumarin with potential biological activities.
Uniqueness
2H-1-Benzopyran-2-one, 5-hydroxy-3,4,7-trimethoxy-6-(2-propenyl)- is unique due to its combination of multiple functional groups and a propenyl side chain, which confer distinct chemical and biological properties not found in simpler benzopyran derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62330-13-6 |
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Molecular Formula |
C15H16O6 |
Molecular Weight |
292.28 g/mol |
IUPAC Name |
5-hydroxy-3,4,7-trimethoxy-6-prop-2-enylchromen-2-one |
InChI |
InChI=1S/C15H16O6/c1-5-6-8-9(18-2)7-10-11(12(8)16)13(19-3)14(20-4)15(17)21-10/h5,7,16H,1,6H2,2-4H3 |
InChI Key |
CJHLHBXPWRMQPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=O)C(=C2OC)OC)O)CC=C |
Origin of Product |
United States |
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